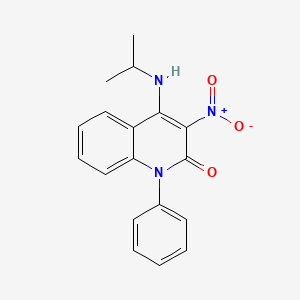

4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one, commonly known as IQNO, is a synthetic compound that belongs to the quinoline family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience.

Applications De Recherche Scientifique

Antitumor Activity and Hypoxia-selectivity

- Hypoxia-selective cytotoxicity : A class of isomeric 4-[[3-(dimethylamino)propyl]amino]nitroquinolines, related to the compound of interest, was synthesized and evaluated for their selectivity towards hypoxic tumor cells. These compounds showed varying levels of hypoxia-selective cytotoxicity, with some exhibiting significant potential as radiosensitizers of hypoxic cells due to their ability to undergo bioreduction in the absence of oxygen, highlighting their promise as hypoxia-selective antitumor agents (Denny et al., 1992).

DNA Interactions and Carcinogenicity

- Mutagenic potential : The compound 4-Nitroquinoline 1-oxide (4NQO), which shares structural similarities with 4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one, is a highly carcinogenic chemical known to induce mutations through the formation of bulky purine adducts. Research has used 4NQO as a mutagen in genetic screens to study DNA damage and repair, revealing that it induces mutations in both guanine and adenine residues with a preference for guanine (Downes et al., 2014).

Neurotoxicity and Disease Aetiology

- Neurotoxicity in Parkinson's disease : Isoquinoline derivatives, structurally related to this compound, have been investigated as potential endogenous neurotoxins in the aetiology of Parkinson's disease. These compounds, including isoquinoline derivatives that are synthesized through non-enzymatic reactions in the human brain, inhibit mitochondrial functions and might contribute to neurodegeneration in Parkinson's disease through mechanisms similar to those of known dopaminergic toxins (McNaught et al., 1998).

Propriétés

IUPAC Name |

3-nitro-1-phenyl-4-(propan-2-ylamino)quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-12(2)19-16-14-10-6-7-11-15(14)20(13-8-4-3-5-9-13)18(22)17(16)21(23)24/h3-12,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKYBIIGQIJNQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2527036.png)

![N'-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2527037.png)

![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate](/img/structure/B2527045.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2527047.png)

![Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2527048.png)

![methyl 4-(2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2527052.png)

![Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate](/img/structure/B2527055.png)

![4-chloro-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2527056.png)

![4-chloro-N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2527059.png)